5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine
Overview
Description
5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of chlorine atoms at positions 5 and 6, a hydroxyl group at position 3, and an imino group at position 2 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine typically involves the chlorination of a pyrimidine precursor followed by the introduction of hydroxyl and imino groups. One common method includes the reaction of 5,6-dichloropyrimidine with hydroxylamine under basic conditions to introduce the hydroxyl and imino functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions followed by controlled hydrolysis and amination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
5,6-Dichloropyrimidine: Lacks the hydroxyl and imino groups but shares the dichloro substitution pattern.
3-Hydroxy-2-iminopyrimidine: Similar structure but without the chlorine atoms.
4-Amino-5,6-dichloropyrimidine: Similar structure but with an amino group instead of the hydroxyl and imino groups.
Uniqueness: 5,6-Dichloro-3-hydroxy-2-iminopyrimidin-4-amine is unique due to the combination of chlorine, hydroxyl, and imino groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5,6-dichloro-3-hydroxy-2-iminopyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4O/c5-1-2(6)9-4(8)10(11)3(1)7/h8,11H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASCWNYAKBLHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N(C(=N)N=C1Cl)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300490 | |
Record name | NSC137212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35139-68-5 | |
Record name | NSC137212 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC137212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40300490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichloro-3-oxide-2,4-pyrimidinediamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AX9HQK89 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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